1-(Aminomethyl)cyclopentanol hydrochloride
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Description
The compound "1-(Aminomethyl)cyclopentanol hydrochloride" is not directly mentioned in the provided papers, but it is structurally related to the compounds discussed in the research. The compound of interest appears to be a cyclopentane derivative with an aminomethyl group and a hydroxyl group, which is structurally similar to amino(hydroxymethyl)cyclopentanetriols and other cyclopentane derivatives mentioned in the papers. These compounds are of interest due to their potential biological activities, including glycosidase inhibition and antiviral properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes starting from basic sugar derivatives or amino acids. For example, the synthesis of amino(hydroxymethyl)cyclopentanetriols involves the conversion of D-galactose into protected L-arabino-5-hexenose, followed by cycloaddition reactions with N-substituted hydroxylamines to form isoxazolidines, which are then converted into the desired compounds as hydrobromide salts . Another approach for synthesizing cyclopentane derivatives starts from L-aspartic acid, which is converted into enantiomerically pure aminocyclopentanes through a series of reactions including Dieckmann cyclization . These methods highlight the complexity and the need for precise control over stereochemistry in the synthesis of cyclopentane derivatives.
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives is characterized by the presence of a cyclopentane ring, which can be substituted with various functional groups such as amino, hydroxymethyl, and carboxylic acid groups. The stereochemistry of these compounds is crucial for their biological activity, and enantioselective synthesis is often required to obtain the desired isomers . The presence of multiple chiral centers in these molecules adds to the complexity of their synthesis and analysis.
Chemical Reactions Analysis
Cyclopentane derivatives can undergo a variety of chemical reactions, depending on their functional groups. For instance, amino(hydroxymethyl)cyclopentanetriols can act as glycosidase inhibitors, interacting with enzymes through their amino and hydroxymethyl groups . The synthesis of these compounds often involves cycloaddition reactions, Dieckmann cyclization, and other transformations that require careful control of reaction conditions to achieve the desired selectivity and yield .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane derivatives like "1-(Aminomethyl)cyclopentanol hydrochloride" are influenced by their functional groups and stereochemistry. These properties include solubility, melting point, and reactivity, which are important for their potential use as pharmaceuticals. The hydrochloride salt form of these compounds may enhance their solubility in water, which is beneficial for biological applications .
Scientific Research Applications
Fragrance Ingredient Safety
A comprehensive assessment of cyclopentanones and cyclopentenones, utilized as fragrance ingredients, showed they have a low order of acute toxicity and no significant toxicity in repeat dose studies. They also exhibited no mutagenic or genotoxic activity, and minimal evidence of skin irritation at current use levels, indicating safety for use in fragranced products (Belsito et al., 2012).
Biomass Conversion to Valuable Chemicals
Research into the conversion of biomass-derived furfurals into cyclopentanone (CPN) and its derivatives underlines the role of cyclopentanones in synthesizing compounds with commercial prospects. Efficient, inexpensive, and recyclable catalytic processes have been developed to convert furfurals to CPN, highlighting the environmental and economic benefits of using cyclopentanones in green chemistry and sustainable industrial processes (Dutta & Bhat, 2021).
Anticancer Drug Design
The cyclopentenone moiety is identified as a crucial component in anticancer drugs. Its incorporation into molecules has been shown to enhance anticancer potential, demonstrating the importance of cyclopentanones and cyclopentenones in medicinal chemistry and drug development (Conti, 2006).
Ethylene Inhibition in Agriculture
1-Methylcyclopropene, an ethylene action inhibitor, demonstrates the broader utility of cyclopentane derivatives in agriculture, particularly in extending the shelf life of fruits and vegetables. This highlights the potential of cyclopentane derivatives in agricultural biotechnology and post-harvest technology (Blankenship & Dole, 2003).
Chemical Intermediate in Industry
Cyclopentanone serves as an essential chemical intermediate in various industries, illustrating its versatility and importance in the production of flavors, fragrances, and solvents. This underscores the broad applicability of cyclopentanone derivatives in chemical manufacturing and industrial applications (Sinopec Shanghai, 2011).
properties
IUPAC Name |
1-(aminomethyl)cyclopentan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-6(8)3-1-2-4-6;/h8H,1-5,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOANFOSYSMOKJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610831 |
Source
|
Record name | 1-(Aminomethyl)cyclopentan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminomethyl)cyclopentanol hydrochloride | |
CAS RN |
76066-27-8 |
Source
|
Record name | 1-(Aminomethyl)cyclopentan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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